1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro linkage, which connects a piperidine ring to a quinazoline moiety, along with a methoxybenzenesulfonyl group.
Preparation Methods
The synthesis of 1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with suitable reagents.
Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazoline intermediates under specific conditions.
Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation reaction to attach the methoxybenzenesulfonyl group to the spiro compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazoline or piperidine rings.
Substitution: The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield specific fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one can be compared with other similar compounds, such as:
1-(4-Methoxybenzenesulfonyl)-7’-methyl-5’h-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]: This compound has a similar spiro linkage but differs in the quinazoline moiety.
Methyl 1-[(4-phenoxyphenyl)sulfonyl]piperidine-4-carboxylate: This compound has a different sulfonyl group and a carboxylate functional group.
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1'-(4-methoxyphenyl)sulfonyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C20H23N3O4S/c1-14-4-3-5-17-18(14)21-20(22-19(17)24)10-12-23(13-11-20)28(25,26)16-8-6-15(27-2)7-9-16/h3-9,21H,10-13H2,1-2H3,(H,22,24) |
InChI Key |
ICIKCAVMZSCRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC3(N2)CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.